4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-22(20,21)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWQXCJVAKRYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide typically involves the reaction of benzenesulfonyl chloride with N-(4-chlorophenyl)butanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonyl groups undergo hydrolysis under acidic or alkaline conditions:
- Amide bond hydrolysis :
- Sulfonyl group stability : The benzenesulfonyl moiety resists hydrolysis under standard conditions but degrades in concentrated H₂SO₄ or HNO₃ at elevated temperatures (>100°C) .
Nucleophilic Substitution
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (SₙAr) under activating conditions:
Key Insight : Electron-withdrawing sulfonyl and chloro groups activate the phenyl ring for SₙAr, though steric hindrance limits yields .
Reduction Reactions
The amide group is selectively reduced to amines:
- LiAlH₄ reduction :
- Catalytic hydrogenation :
Oxidation Reactions
The aliphatic chain undergoes oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 4h | 4-(Benzenesulfonyl)succinic acid | |
| CrO₃ | Acetic acid, RT, 8h | 4-(Benzenesulfonyl)-2-ketobutanamide |
Note : The sulfonyl group remains intact during oxidation.
Electrophilic Aromatic Substitution
The benzenesulfonyl ring undergoes nitration and sulfonation:
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Meta | 73% | |
| Sulfonation | SO₃, H₂SO₄, 50°C, 6h | Para | 61% |
Mechanism : Sulfonyl groups direct electrophiles to meta positions .
Acid-Base Reactivity
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic systems, or sulfonyl group modifications:
Physicochemical Properties
- Solubility: The target compound’s benzenesulfonyl group enhances water solubility compared to non-sulfonylated analogs. However, the 4-chlorophenyl group reduces aqueous solubility, favoring organic solvents. The trifluoromethoxy group in CAS 317378-06-6 increases hydrophobicity, likely reducing water solubility but improving lipid bilayer penetration .
- Thermal Stability :
Pharmacological Implications (Inferred from Structural Features)
- Enzyme Inhibition: Sulfonamide groups are known to inhibit carbonic anhydrases and proteases. The target compound’s sulfonyl moiety may confer similar activity .
- Antimicrobial Potential: The quinoline-containing analog (3e) shares structural motifs with antimalarial drugs, suggesting possible antimicrobial applications .
- CNS Penetration : Compounds with trifluoromethoxy groups (e.g., CAS 317378-06-6) are often designed for central nervous system targets due to improved blood-brain barrier permeability .
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Base Used | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Pyridine | 0–25 | 72 | |
| Triethylamine | 25 | 68 | |
| DMAP* | 25 | 65 | |
| *DMAP = 4-Dimethylaminopyridine |
Advanced: How does the benzenesulfonyl group influence biological activity compared to halogenated analogs (e.g., bromo or chloro derivatives)?
Answer:
The sulfonyl group enhances hydrogen-bonding capacity and electron-withdrawing effects, impacting target binding. Comparative studies with analogs show:
- Enzyme Inhibition : Sulfonyl derivatives exhibit 3–5× higher inhibition of serine proteases (e.g., trypsin) than bromo analogs due to stronger hydrogen bonding .
- Cellular Uptake : LogP values (measured via HPLC) are lower for sulfonyl derivatives (LogP = 2.1) vs. bromo analogs (LogP = 3.4), suggesting improved solubility .
- SAR Analysis : Molecular docking (AutoDock Vina) reveals sulfonyl groups form stable interactions with catalytic triads in enzymes (e.g., ∆G = −9.2 kcal/mol vs. −7.8 kcal/mol for bromo analogs) .
Note: Contradictions in IC50 values across studies may arise from assay pH variations (optimal activity at pH 7.4) .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons; amide proton at δ 10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 378.06; observed = 378.05) validates molecular formula .
- X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks (d(O···H) = 1.89 Å) .
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?
Answer:
Contradictions often stem from:
- Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and ionic strength .
- Compound Purity : Validate via HPLC (>98% purity; retention time = 6.2 min, C18 column) .
- Structural Confirmation : Re-evaluate stereochemistry via circular dichroism (CD) if chiral centers exist .
Q. Table 2: IC50 Variability in Serine Protease Inhibition
| Study | IC50 (µM) | Assay pH | Purity (%) | Reference |
|---|---|---|---|---|
| A | 0.45 | 7.4 | 99 | |
| B | 1.2 | 6.8 | 95 |
Basic: How to assess solubility and stability under physiological conditions?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4); reported solubility = 12.5 mg/mL .
- Stability : Conduct LC-MS stability assays (37°C, 24 hrs):
- Hydrolytic Stability : Degradation <5% in PBS .
- Photostability : Protect from UV light (t½ = 48 hrs under 365 nm exposure) .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with tubulin (PDB: 1SA0) or proteases (PDB: 1S4Q) .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2.0 Å for sulfonyl-enzyme complexes) .
- QSAR Models : 3D-QSAR (CoMFA) identifies critical substituents (e.g., sulfonyl contributes 40% to activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
